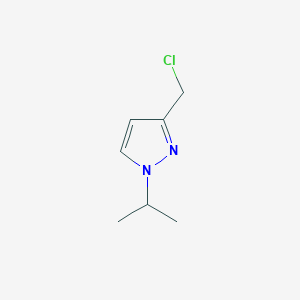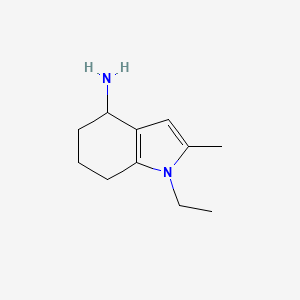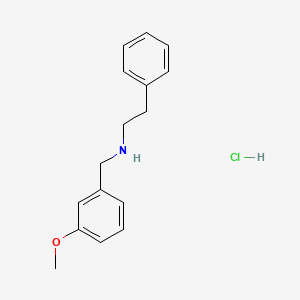
N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride, also known as MBPEA hydrochloride, is a novel and versatile compound used in a wide range of scientific research applications. It is a monoamine derivative of phenylethanamine and a member of the phenylethylamine class of compounds. MBPEA hydrochloride is an important reagent in the synthesis of a variety of compounds, and is used in many biochemical and physiological studies.
Applications De Recherche Scientifique
1. Analytical Characterization and Identification
Chapman and Avanes (2015) conducted a study to acquire and compare H NMR spectra of various psychedelic phenylethanamines, including N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride derivatives. This research is significant for forensic and harm-reduction organizations as it provides a collection of spectra that can help in identifying these compounds (Chapman & Avanes, 2015).
2. Receptor Binding Profiles
A study by Rickli et al. (2015) focused on the receptor binding profiles of NBOMe drugs, which are derivatives of N-(3-Methoxybenzyl)-2-phenylethanamine. They discovered that these drugs interact strongly with serotonergic receptors and showed potent 5-HT2A receptor agonism. This research provides insights into the pharmacological properties of these compounds (Rickli et al., 2015).
3. Hallucinogenic Substance Analysis
Zuba, Sekuła, and Buczek (2013) identified and analyzed 25C-NBOMe, a hallucinogenic substance derived from N-(3-Methoxybenzyl)-2-phenylethanamine, using various analytical methods. This study contributes to the understanding of the chemical properties of such substances (Zuba, Sekuła, & Buczek, 2013).
4. Chemical Synthesis and Protective Group Strategies
Horita et al. (1986) explored the selective deprotection of various protecting groups, including 4-methoxybenzyl (a component of N-(3-Methoxybenzyl)-2-phenylethanamine), for hydroxy functions in chemical synthesis. This study is relevant for developing efficient synthetic routes in organic chemistry (Horita et al., 1986).
Mécanisme D'action
Target of Action
The primary target of N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride, also known as N-[(3-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride, is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme that breaks down fatty acid amides, including endocannabinoids, which are signaling molecules involved in a variety of physiological processes.
Mode of Action
This compound interacts with FAAH by inhibiting its activity . This inhibition is time-dependent and dose-dependent , suggesting that the compound may bind to FAAH in a manner that is either irreversible or slowly reversible . By inhibiting FAAH, the compound prevents the breakdown of endocannabinoids, leading to an increase in their levels.
Biochemical Pathways
The inhibition of FAAH affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, and reproduction . Specifically, the compound’s action leads to an increase in endocannabinoid levels, which can modulate the release of neurotransmitters and promote analgesic, anti-inflammatory, or neuroprotective effects .
Pharmacokinetics
A related compound, n-3-methoxybenzyl-linoleamide, has been studied and found to have slow absorption and elimination rates in rats
Result of Action
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels. This can result in various molecular and cellular effects, depending on the specific endocannabinoid and its role in the body. For instance, increased endocannabinoid levels can modulate the release of neurotransmitters and promote analgesic, anti-inflammatory, or neuroprotective effects .
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-18-16-9-5-8-15(12-16)13-17-11-10-14-6-3-2-4-7-14;/h2-9,12,17H,10-11,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTGYDICMOZSTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609396-13-5 |
Source


|
| Record name | Benzeneethanamine, N-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)
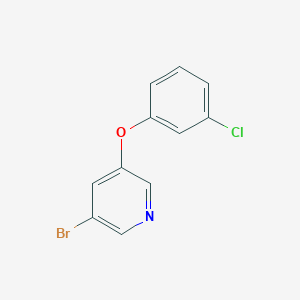


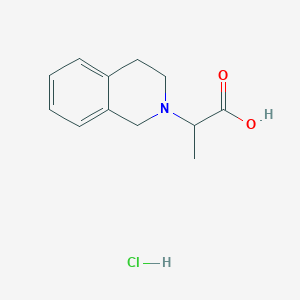
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)
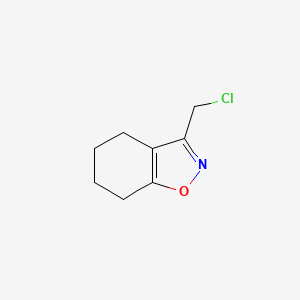
![1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1373733.png)
![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)
![tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1373737.png)
